molecular formula C9H16ClNO2 B1604260 Methyl quinuclidine-3-carboxylate hydrochloride CAS No. 54954-73-3

Methyl quinuclidine-3-carboxylate hydrochloride

Cat. No. B1604260
CAS RN: 54954-73-3
M. Wt: 205.68 g/mol
InChI Key: NDTQASSGEAZYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl quinuclidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 . It is also known by other names such as METHYL 3-QUINUCLIDINECARBOXYLATE HYDROCHLORIDE . The molecular weight of this compound is 205.68 g/mol .


Molecular Structure Analysis

The molecular structure of Methyl quinuclidine-3-carboxylate hydrochloride can be represented by the InChI string InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-10-4-2-7(8)3-5-10;/h7-8H,2-6H2,1H3;1H . The Canonical SMILES representation is COC(=O)C1CN2CCC1CC2.Cl .


Physical And Chemical Properties Analysis

Methyl quinuclidine-3-carboxylate hydrochloride has a molecular weight of 205.68 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound has two rotatable bonds . Its exact mass and monoisotopic mass are 205.0869564 g/mol . The topological polar surface area is 29.5 Ų , and it has 13 heavy atoms .

Scientific Research Applications

“Methyl quinuclidine-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C9H15NO2⋅HCl and a molecular weight of 205.68 g/mol . It’s often used in proteomics research and as a versatile building block in the synthesis of a variety of compounds . It’s also an intermediate in the production of high-quality research chemicals and reagents .

  • Proteomics Research

    • This compound is often used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
  • Synthesis of Other Compounds

    • “Methyl quinuclidine-3-carboxylate hydrochloride” can be used as a building block in the synthesis of a variety of other compounds . This makes it a valuable tool in fields like organic chemistry and medicinal chemistry, where creating new compounds is a key part of the research process.
  • Production of Research Chemicals and Reagents

    • This compound is an intermediate in the production of high-quality research chemicals and reagents . These chemicals and reagents are used in a wide range of scientific fields, from biology and chemistry to materials science and environmental science.

Remember, this compound is for research use only and is not intended for diagnostic or therapeutic use . Always handle it with appropriate safety measures. If you’re conducting research with this compound, please ensure you’re following all relevant ethical guidelines and regulations.

  • Pharmaceutical Testing

    • This compound can be used for pharmaceutical testing . It can be used as a reference standard to ensure the accuracy of results in pharmaceutical research and development .
  • Anticholinesterase Drugs

    • A study profiled novel quinuclidine-based derivatives as potential anticholinesterase drugs . The researchers designed, synthesized, and profiled 14 N-alkyl quaternary quinuclidines as inhibitors of human acetylcholinesterase and butyrylcholinesterase . They analyzed their impact on cell viability to assess their safety in the context of application as potential therapeutics . Their results showed that all of the 14 tested quinuclidines inhibited both acetylcholinesterase and butyrylcholinesterase in the micromolar range .
  • Chemical Synthesis

    • In a patent, this compound was used in the preparation of quinuclidine-3-methanol . This suggests that it could be used in the synthesis of other quinuclidine derivatives .

Remember, this compound is for research use only and is not intended for diagnostic or therapeutic use . Always handle it with appropriate safety measures. If you’re conducting research with this compound, please ensure you’re following all relevant ethical guidelines and regulations.

properties

IUPAC Name

methyl 1-azabicyclo[2.2.2]octane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-10-4-2-7(8)3-5-10;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTQASSGEAZYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN2CCC1CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641040
Record name Methyl 1-azabicyclo[2.2.2]octane-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl quinuclidine-3-carboxylate hydrochloride

CAS RN

54954-73-3
Record name Methyl 1-azabicyclo[2.2.2]octane-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Saunders, M Cassidy, SB Freedman… - Journal of medicinal …, 1990 - ACS Publications
… Methyl quinuclidine-3-carboxylate hydrochloride (10 g, 4.87 mmol) was partitioned between CH2C12 and 2 M potassium carbonate solution. The material isolated from the organic …
Number of citations: 215 pubs.acs.org

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